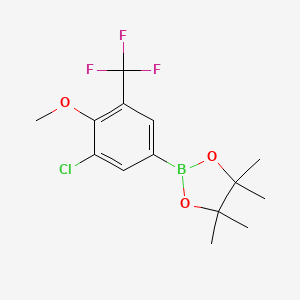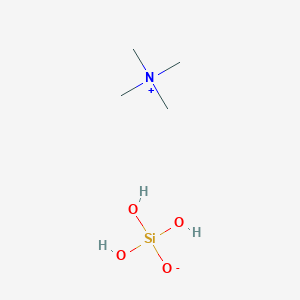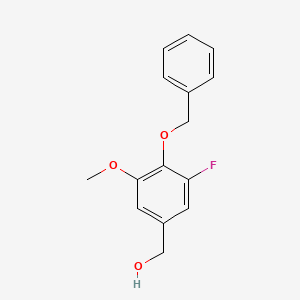![molecular formula C15H15BrO2 B6303832 [2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol CAS No. 2056110-50-8](/img/structure/B6303832.png)
[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol” is a chemical compound with the CAS Number: 1823817-52-2 . It has a molecular weight of 307.19 and its IUPAC name is (2-(benzyloxy)-5-bromo-4-methylphenyl)methanol . The compound is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15BrO2/c1-11-7-15(13(9-17)8-14(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzylic compounds in general show enhanced reactivity in SN1, SN2, and E1 reactions due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 307.19 . It is stored at a temperature of 2-8°C .科学的研究の応用
BMBM is a useful intermediate for the synthesis of a variety of compounds, including drugs and other compounds with potential therapeutic applications. BMBM has also been used in the synthesis of polymers, dyes, and other materials. In addition, BMBM has been used in the study of biochemical and physiological effects, as it can be used to study the effects of different compounds on biological systems.
作用機序
The mechanism of action of BMBM is not fully understood. However, it is believed that the reaction of benzyl bromide with 5-methyl-2-phenyl-2-pentanone in the presence of a base catalyst results in the formation of a carbocation intermediate. This intermediate then undergoes a rearrangement reaction to form the desired product, BMBM.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMBM are not well-understood. However, studies have shown that BMBM has the potential to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, BMBM has been shown to have antioxidant properties, and may be useful in the treatment of certain diseases.
実験室実験の利点と制限
The use of BMBM in lab experiments has several advantages. BMBM is relatively easy to obtain and is relatively stable. In addition, it is relatively non-toxic and has a low melting point. However, there are some limitations to using BMBM in lab experiments. For example, the reaction of benzyl bromide with 5-methyl-2-phenyl-2-pentanone in the presence of a base catalyst can be difficult to control, and the reaction can be slow.
将来の方向性
The potential applications of BMBM are numerous, and there are many potential future directions for research. For example, further research could be done on the biochemical and physiological effects of BMBM, as well as its potential therapeutic applications. In addition, further research could be done on the synthesis of BMBM and the development of new methods for its synthesis. Finally, further research could be done on the use of BMBM as an intermediate in the synthesis of other compounds.
合成法
BMBM is synthesized through the reaction of benzyl bromide with 5-methyl-2-phenyl-2-pentanone in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature of about 80°C. The reaction proceeds in two steps, with the first step involving the formation of an intermediate, and the second step involving the formation of the desired product. The reaction is typically complete in about 1-2 hours.
Safety and Hazards
特性
IUPAC Name |
(4-bromo-5-methyl-2-phenylmethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-11-7-13(9-17)15(8-14(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAPUVLWDNQVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OCC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

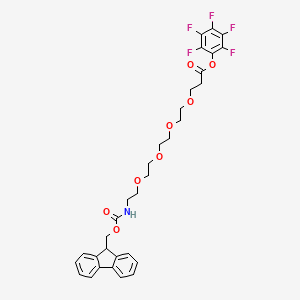

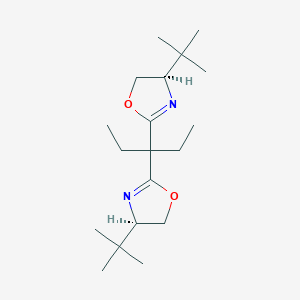
![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)




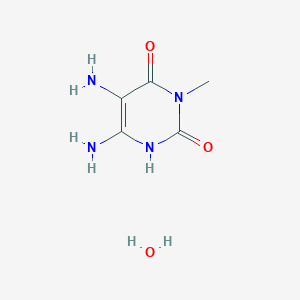
![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)
